2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Description
The compound 2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide features a unique hybrid structure combining an isoindolinone core, a sulfanyl linker, and a thiazole-acetamide moiety.
Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-1H-isoindol-1-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c24-17(22-20-21-10-11-26-20)13-27-19-16-9-5-4-8-15(16)18(25)23(19)12-14-6-2-1-3-7-14/h1-11,19H,12-13H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTZCBXYYSDHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C3=CC=CC=C3C2=O)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its complex structure incorporates functional groups that may contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 395.5 g/mol. The presence of thiazole and isoindole moieties suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Recent studies have shown that compounds similar to This compound exhibit significant anticancer properties. For instance, a study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, highlighting the importance of structural features in enhancing cytotoxicity against cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : The presence of sulfur in the structure may enhance antioxidant activity, which is crucial for protecting cells from oxidative stress.
Case Studies
Several case studies have explored the efficacy of related compounds in preclinical models:
- Urease Inhibition : A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for urease inhibition. These compounds showed moderate to good biological activities, suggesting that structural modifications could enhance their efficacy .
- Molecular Docking Studies : In silico studies demonstrated that these acetamide derivatives bind effectively to non-metallic active sites in target enzymes, indicating a promising approach for drug design .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Isoindolinone Derivatives
- 2-[(2-Benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide (MS-2761): Key Difference: Substitution of the thiazol-2-yl group with a 5-methyl-3-isoxazolyl group.
- 2-(Benzo[d]thiazol-2′-ylthio)-N′-(1,3-dioxoisoindolin-2-yl)acetamide: Key Difference: Replacement of the 3-oxo-2,3-dihydro-1H-isoindol-1-yl group with a 1,3-dioxoisoindolin-2-yl moiety.
Thiazole-Acetamide Derivatives
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: Key Difference: Aryl group substitution (3,4-dichlorophenyl vs. benzyl-isoindolinone). Structural Insight: The dichlorophenyl ring is twisted 61.8° relative to the thiazole ring, influencing crystal packing via N–H⋯N hydrogen bonds (R₂²(8) motif) .
- N-(1,3-Thiazol-2-yl)-2-(2-fluorophenyl)acetamide: Key Difference: Fluorophenyl substitution. Activity: Fluorine’s electronegativity may enhance metabolic stability and membrane permeability compared to bulkier isoindolinone groups .
Functional Group Modifications
Sulfanyl Linker Variations
- 2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide (Compound 19): Key Difference: Triazole ring instead of isoindolinone. Activity: MIC testing against E. coli revealed inhibitory effects, highlighting the role of sulfanyl-acetamide motifs in antibacterial activity .
- N-(2-Chlorophenyl)-2-{3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide: Key Difference: Incorporation of a thioxo-thiazolidinone-indole system. Implications: The extended conjugated system may enhance π-π stacking interactions, affecting solubility and target binding .
Enzyme Inhibition
- N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w): Activity: Evaluated for LOX inhibition, α-glucosidase, and BChE inhibition. For example, 8t (C20H17N4SO3Cl) showed moderate BChE inhibition (IC50 = 42.3 µM) . Comparison: The isoindolinone-thiazole scaffold of the target compound may offer improved steric complementarity for enzyme active sites compared to indolylmethyl-oxadiazole derivatives .
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) to activate carboxyl groups for amide bond formation. Key steps include:
- Step 1: Reacting a benzyl-isoindolone precursor with thiol-containing intermediates under inert conditions.
- Step 2: Coupling the sulfanyl-acetamide moiety to the thiazole ring using EDC.HCl in dichloromethane (DCM) with triethylamine as a base .
- Optimization: Control temperature (e.g., 273 K for exothermic reactions), use anhydrous solvents, and monitor purity via thin-layer chromatography (TLC).
Q. Q2. What analytical techniques are critical for characterizing its structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions (e.g., isoindolone benzyl protons at δ 7.2–7.6 ppm, thiazole protons at δ 6.8–7.1 ppm) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 437.12 for CHNOS) .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?
Methodological Answer:
- In vitro Assays: Test against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or FRET-based assays. For example, measure IC values for isoindolone-derived inhibitors targeting ATP-binding pockets .
- Modification Strategies: Synthesize analogs by varying substituents (e.g., replacing benzyl with fluorophenyl or altering thiazole substituents) and compare activity in dose-response curves .
- Data Interpretation: Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate activity with binding affinities .
Q. Q4. How should researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., pH, temperature, cell lines) and validate using positive controls (e.g., staurosporine for kinase inhibition).
- Mechanistic Studies: Perform SPR (surface plasmon resonance) to confirm direct target binding vs. off-target effects .
- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., benzothiazole-sulfanyl analogs in ) to identify trends in activity .
Q. Q5. What computational approaches are effective for predicting its pharmacokinetic properties?
Methodological Answer:
-
ADMET Prediction: Use SwissADME or ADMETLab to estimate parameters:
Parameter Prediction LogP ~3.2 (moderate lipophilicity) Solubility Poor aqueous solubility (LogS = -4.5) BBB Permeability Low (CNS inactive) -
MD Simulations: Run 100-ns simulations in GROMACS to assess stability in biological membranes .
Data Interpretation and Experimental Design
Q. Q6. How to design experiments to validate its mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
- Crystallography: Co-crystallize the compound with target enzymes (e.g., PDB ID 3ERT) to resolve binding modes .
- Mutagenesis: Introduce point mutations (e.g., Ala-scanning) in active-site residues to confirm critical interactions .
Q. Q7. How can researchers address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Metabolic Stability: Assess liver microsomal stability (e.g., human/rat S9 fractions) to identify rapid clearance issues .
- Formulation Adjustments: Use nanoemulsions or cyclodextrin complexes to improve bioavailability .
- PK/PD Modeling: Integrate plasma concentration-time profiles with efficacy data using Phoenix WinNonlin .
Advanced Characterization Techniques
Q. Q8. What advanced spectroscopic methods are suitable for studying its interaction with biological targets?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
